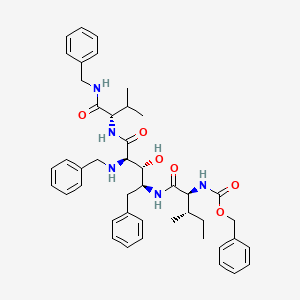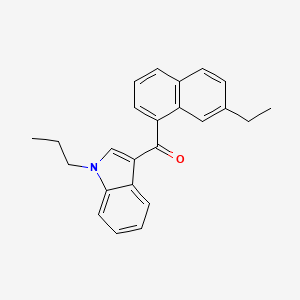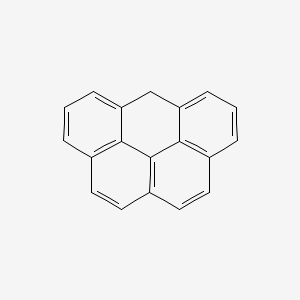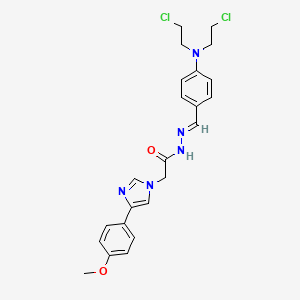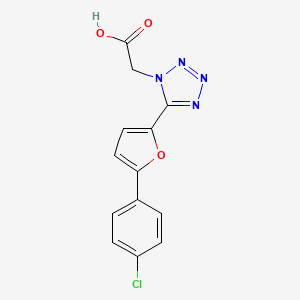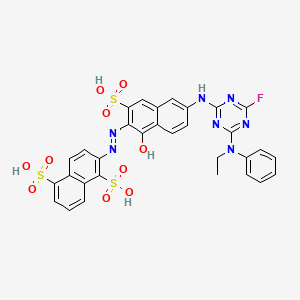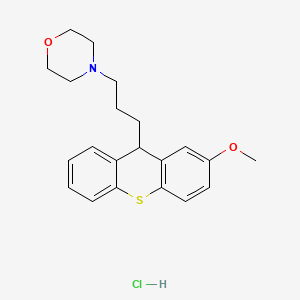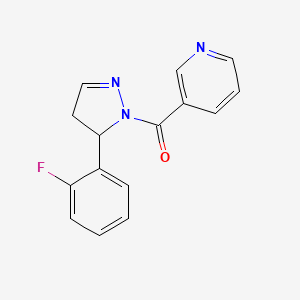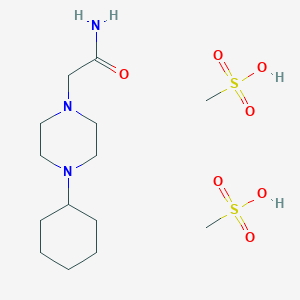
1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is a chemical compound with the molecular formula C12-H23-N3-O.2C-H4-O3-S and a molecular weight of 417.60 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate, involves several methods. Some of the common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the reaction of aziridines with nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-[4-(cyclopropylsulfonyl)-1-piperazinyl]acetamide
- N-Cyclohexyl-2-(1-piperazinyl)acetamide dimethanesulfonate
Uniqueness
1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is unique due to its specific chemical structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
118989-74-5 |
|---|---|
Molecular Formula |
C14H31N3O7S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)acetamide;methanesulfonic acid |
InChI |
InChI=1S/C12H23N3O.2CH4O3S/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11;2*1-5(2,3)4/h11H,1-10H2,(H2,13,16);2*1H3,(H,2,3,4) |
InChI Key |
AKXCGTJUZWHXCT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(CC1)N2CCN(CC2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


